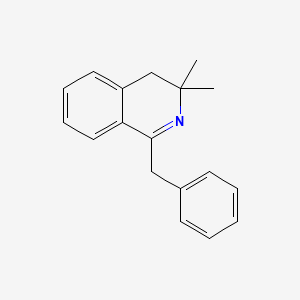
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family This compound is characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the dihydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired product.
Industrial Production Methods: Industrial production methods for 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution: It reacts with diazonium salts to form hydrazones.
Radical Coupling/Dehydrogenation: A metal-free, mild one-pot protocol using electron-donor-acceptor (EDA) complexes initiates radical coupling and dehydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Dioxygen, visible light.
Substitution: Diazonium salts.
Radical Coupling/Dehydrogenation: Benzyl/allyl halides, triazene group as a directing group, purple light irradiation.
Major Products:
Oxidation: 1-Benzoylisoquinolines, 1-Benzoyl-3,4-dihydroisoquinolines.
Substitution: Hydrazones.
Radical Coupling/Dehydrogenation: 1-Benzyl/allyl-3,4-dihydroisoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it can form hydrazones with diazonium salts, which affects the UV spectra of the resulting compounds . Additionally, its oxidation and radical coupling reactions are initiated by electron-donor-acceptor complexes under specific conditions .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-3,4-dihydroisoquinoline
- 3,4-Dihydroisoquinolinone derivatives
- 1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
This comprehensive overview highlights the significance of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline in various scientific and industrial fields. Its unique structural features and diverse reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
113417-33-7 |
|---|---|
Molekularformel |
C18H19N |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
1-benzyl-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C18H19N/c1-18(2)13-15-10-6-7-11-16(15)17(19-18)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
DGPOQLXNIPOONU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



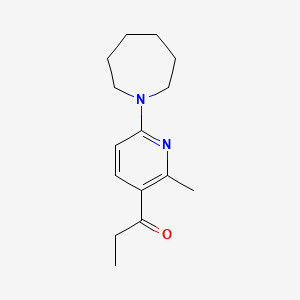
![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
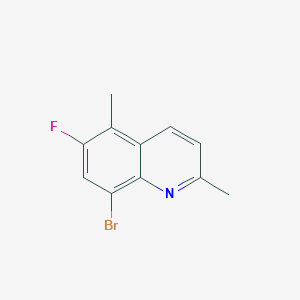
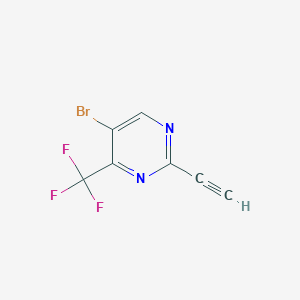
![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
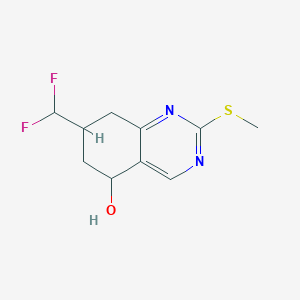


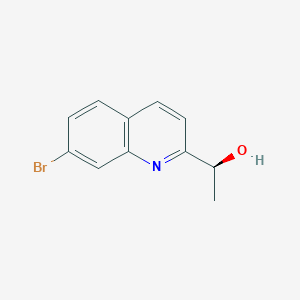
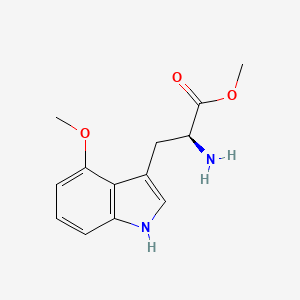

![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
